molecular formula C15H14FNO5S B497975 3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid CAS No. 927638-23-1

3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid

Cat. No.: B497975
CAS No.: 927638-23-1
M. Wt: 339.3g/mol
InChI Key: UWABBQNMOGRCTH-UHFFFAOYSA-N
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Description

3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C15H14FNO5S It is characterized by the presence of an ethoxy group, a fluorine atom, and a sulfonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 3-ethoxy-4-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonylation: The amino group is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling: Finally, the sulfonylated intermediate is coupled with 3-aminobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The ethoxy and fluorine groups may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(3-Methoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid
  • 3-{[(3-Ethoxy-4-chlorophenyl)sulfonyl]amino}benzoic acid
  • 3-{[(3-Ethoxy-4-bromophenyl)sulfonyl]amino}benzoic acid

Uniqueness

3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid is unique due to the presence of the ethoxy and fluorine groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(3-ethoxy-4-fluorophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO5S/c1-2-22-14-9-12(6-7-13(14)16)23(20,21)17-11-5-3-4-10(8-11)15(18)19/h3-9,17H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWABBQNMOGRCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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